5-bromo-N1,4-dimethylbenzene-1,2-diamine 5-bromo-N1,4-dimethylbenzene-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 2648962-71-2
VCID: VC11588382
InChI:
SMILES:
Molecular Formula: C8H11BrN2
Molecular Weight: 215.1

5-bromo-N1,4-dimethylbenzene-1,2-diamine

CAS No.: 2648962-71-2

Cat. No.: VC11588382

Molecular Formula: C8H11BrN2

Molecular Weight: 215.1

Purity: 95

* For research use only. Not for human or veterinary use.

5-bromo-N1,4-dimethylbenzene-1,2-diamine - 2648962-71-2

Specification

CAS No. 2648962-71-2
Molecular Formula C8H11BrN2
Molecular Weight 215.1

Introduction

Structural and Molecular Characteristics

5-Bromo-N1,4-dimethylbenzene-1,2-diamine (C₈H₁₀BrN₂) features a benzene ring substituted with:

  • Amino groups (-NH₂) at positions 1 and 2.

  • Methyl groups (-CH₃) at the N1 nitrogen (position 1) and carbon position 4.

  • Bromine atom (-Br) at position 5.

Electronic and Steric Effects

The bromine atom exerts a strong electron-withdrawing effect via inductive withdrawal, polarizing the aromatic ring and directing electrophilic substitutions to meta positions relative to itself. Concurrently, the N1-methyl group introduces steric hindrance near the amino group, potentially limiting its participation in hydrogen bonding or nucleophilic reactions .

Isomerism and Nomenclature

  • Regioisomerism: Bromine placement at position 5 distinguishes this compound from analogs like 4-bromo-N1,3-dimethylbenzene-1,2-diamine.

  • Tautomerism: The 1,2-diamine structure permits tautomeric shifts between amine and imine forms under acidic or basic conditions.

Synthetic Methodologies

Bromination Strategies

The patent CN102234220A outlines a bromination protocol for 4-bromo-1,2-xylene using FeCl₃ and quaternary ammonium salts as dual catalysts. While this method targets xylene derivatives, its principles are adaptable to diamine substrates:

Key Steps from CN102234220A :

  • Low-Temperature Bromination: Reaction at -60°C to -20°C minimizes side reactions like dibromination.

  • Catalyst System: FeCl₃ and tetrabutylammonium bromide (mass ratio 4:1) enhance regioselectivity.

  • Post-Reaction Processing: Sodium sulfite quenches excess bromine, followed by alkaline washes to remove HBr.

Adaptation for Target Compound:

  • Substrate Selection: Start with N1,4-dimethylbenzene-1,2-diamine.

  • Bromination Conditions:

    • Solvent: Dichloromethane (non-polar, stabilizes intermediates).

    • Catalyst: FeCl₃ + tetrabutylammonium bromide (4:1 mass ratio).

    • Temperature: -30°C to suppress ring deactivation by amino groups.

  • Yield Optimization:

    • Molar ratio (diamine:Br₂) = 1:1.

    • Gradual warming to 20°C post-reaction to ensure completion.

Physicochemical Properties (Predicted)

PropertyValue/DescriptionBasis of Estimation
Molecular Weight229.09 g/molCalculated from formula C₈H₁₀BrN₂
Melting Point110–125°CAnalogous brominated diamines
SolubilityLow in water; moderate in DMSOHydrophobic methyl/bromine groups
LogP (Partition Coefficient)2.8–3.4Computed via group contribution

Comparative Analysis with Related Compounds

CompoundKey Structural DifferencesReactivity Insights
4-Bromo-N1,3-dimethylbenzene-1,2-diamineBromine at position 4; methyl at N1 and C3Reduced steric hindrance at C4
5-Bromo-N1-methylbenzene-1,2-diamineLacks C4 methyl groupHigher solubility in polar solvents

Critical Observations:

  • The C4 methyl group in the target compound sterically shields the adjacent amino group, reducing its nucleophilicity compared to non-methylated analogs.

  • Bromine at position 5 deactivates the ring toward electrophilic substitution but enhances resonance stabilization of charge-separated intermediates.

Challenges and Future Directions

  • Synthetic Yield Improvement: Current adapted methods from CN102234220A may yield 60–75% pure product; optimizing catalyst ratios and reaction times could enhance efficiency.

  • Biological Screening: Prioritize assays against Gram-positive bacteria and leukemia cell lines, where brominated aromatics show historical activity.

  • Computational Modeling: Density functional theory (DFT) studies to map electrostatic potential surfaces and predict reaction sites.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator